molecular formula C10H18Cl2N2O2 B14579534 N~1~,N~10~-Dichlorodecanediamide CAS No. 61382-95-4

N~1~,N~10~-Dichlorodecanediamide

Cat. No.: B14579534
CAS No.: 61382-95-4
M. Wt: 269.17 g/mol
InChI Key: LYRHNZJSLSNGKF-UHFFFAOYSA-N
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Description

N~1~,N~10~-Dichlorodecanediamide is an organic compound characterized by the presence of two chlorine atoms attached to a decanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~10~-Dichlorodecanediamide typically involves the chlorination of decanediamide. One common method is the reaction of decanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure selective chlorination at the N1 and N10 positions.

Industrial Production Methods

In an industrial setting, the production of N1,N~10~-Dichlorodecanediamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~10~-Dichlorodecanediamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). These reactions are typically carried out in polar solvents such as ethanol or water at room temperature.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of N-substituted decanediamides.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

N~1~,N~10~-Dichlorodecanediamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~10~-Dichlorodecanediamide involves its interaction with cellular components. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~10~-Diferuloylspermidine: A compound with similar structural features but different functional groups.

    N~1~,N~10~-Bis(dihydrocaffeoyl)spermidine: Another structurally related compound with distinct biological activities.

Uniqueness

N~1~,N~10~-Dichlorodecanediamide is unique due to its specific chlorination pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

61382-95-4

Molecular Formula

C10H18Cl2N2O2

Molecular Weight

269.17 g/mol

IUPAC Name

N,N'-dichlorodecanediamide

InChI

InChI=1S/C10H18Cl2N2O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8H2,(H,13,15)(H,14,16)

InChI Key

LYRHNZJSLSNGKF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)NCl)CCCC(=O)NCl

Origin of Product

United States

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